![molecular formula C14H11N3 B13055667 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055667.png)
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features both pyridine and pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. This reaction is carried out at temperatures between 150–200°C in an autoclave . An alternative synthesis involves the reaction of acrylonitrile and acetylene below 130–140°C in the presence of organocobalt compounds as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential for maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂) is commonly used for oxidation reactions.
Substitution: Halogens and organometallic reagents are used under mild to moderate conditions to achieve substitution at the vinyl group.
Major Products
Aplicaciones Científicas De Investigación
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-Vinylpyridine: Shares the vinylpyridine moiety but lacks the pyrrolo[2,3-C]pyridine structure.
Pyrazolo[3,4-C]pyridines:
Uniqueness
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to its combined pyridine and pyrrole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile building block in organic synthesis and its efficacy in biomedical applications.
Propiedades
Fórmula molecular |
C14H11N3 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
1-(5-ethenylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-11-3-4-14(16-9-11)17-8-6-12-5-7-15-10-13(12)17/h2-10H,1H2 |
Clave InChI |
JDTYDLNCWXJDCJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CN=C(C=C1)N2C=CC3=C2C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


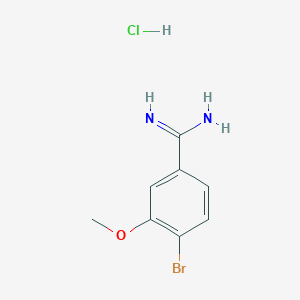
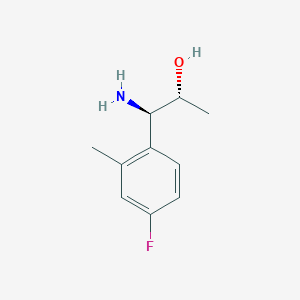
![(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055597.png)


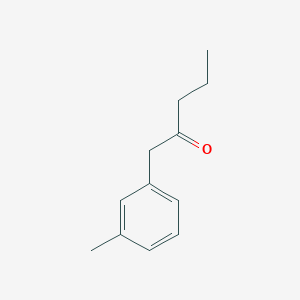

![3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine](/img/structure/B13055623.png)
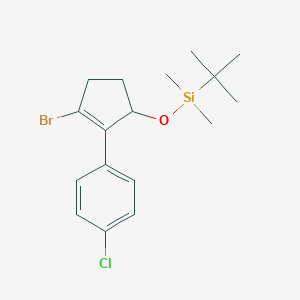
![methyl3-{2-[N'-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13055637.png)
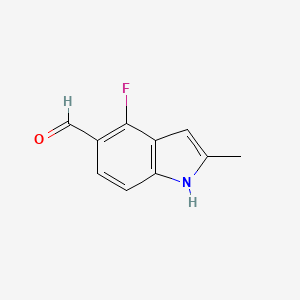
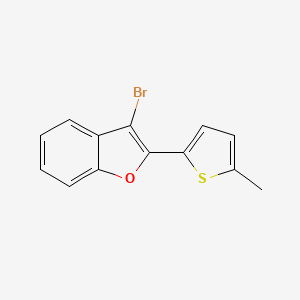
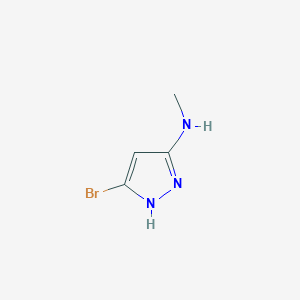
![6-Vinylimidazo[1,2-B]pyridazine](/img/structure/B13055674.png)
